molecular formula C₇H₁₀N₃NaO₆S B1160790 (2S,5S)-Avibactam Sodium Salt

(2S,5S)-Avibactam Sodium Salt

Cat. No.: B1160790
M. Wt: 287.23
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-Avibactam Sodium Salt (CAS 2064219-26-5) is a high-quality, stereochemically defined reference standard essential for advanced antibacterial research and development. This compound is critically important in the fight against antibiotic resistance, serving as a key non-β-lactam β-lactamase inhibitor . Its primary research value lies in its unique covalent and reversible mechanism of action, which allows it to inactivate a broad spectrum of serine β-lactamases, including Ambler class A (such as KPC), class C, and some class D enzymes . By inhibiting these resistance enzymes, Avibactam restores the efficacy of partner β-lactam antibiotics (like ceftazidime) against multi-drug resistant Gram-negative pathogens, making it a vital tool for studying resistance mechanisms and developing new therapeutic strategies . Researchers utilize this characterized impurity standard extensively in analytical method development (AMV), method validation, and quality control (QC) workflows to ensure the safety and efficacy of pharmaceutical products, playing a crucial role in regulatory submissions such as Abbreviated New Drug Applications (ANDA) . This product is supplied with comprehensive characterization data, in accordance with stringent regulatory guidelines, to guarantee consistency and reliability in research outcomes . This product is For Research Use Only and is strictly not intended for diagnostic or therapeutic human use. Proper handling procedures and storage at 2-8°C are recommended .

Properties

Molecular Formula

C₇H₁₀N₃NaO₆S

Molecular Weight

287.23

Synonyms

Sulfuric Acid Mono[(1S,2S,5S)-2-(aminocarbonyl)-7-oxo-1,6-diazabicyclo[3.2.1]oct-6-yl] Ester Sodium Salt;  Sodium (1S,2S,5S)-2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl Sulfate;  Avibactam Impurity 14

Origin of Product

United States

Scientific Research Applications

Clinical Applications

  • Treatment of Carbapenem-Resistant Enterobacteriaceae (CRE) Infections
    • Avibactam has shown significant efficacy in treating infections caused by CRE. Clinical studies indicate that it can restore the activity of ceftazidime against resistant strains, making it a valuable option for clinicians dealing with these challenging infections .
  • Complicated Urinary Tract Infections (cUTIs)
    • Combination therapies involving avibactam have been effective in managing cUTIs caused by resistant organisms. Clinical trials have demonstrated that avibactam enhances the effectiveness of ceftazidime in these cases .
  • Complicated Intra-Abdominal Infections (cIAIs)
    • Avibactam is also utilized in combination with metronidazole for treating cIAIs. Its ability to inhibit β-lactamases allows for effective treatment against mixed infections involving anaerobic bacteria .
  • Hospital-Acquired Pneumonia
    • Future applications may include its use in hospital-acquired pneumonia, particularly in combination with other agents targeting Staphylococcus aureus and Streptococcus pneumoniae .

Efficacy Against Resistant Strains

Pathogen TypeEfficacy Observed (MIC Reduction)Reference
Escherichia coli4-1024-fold reduction
Klebsiella pneumoniae4-1024-fold reduction
Multidrug-resistant Pseudomonas aeruginosaSignificant activity observed

Summary of Clinical Trials

Study TypeFindingsReference
Phase II TrialsEffective in cUTIs and cIAIs
Multicenter StudyPositive outcomes in CRE infections
Safety ProfileExcellent safety with minimal adverse events

Case Studies

  • Case Study: Treatment of CRE Infection
    • A 65-year-old female patient with a history of diabetes presented with a urinary tract infection caused by carbapenem-resistant Klebsiella pneumoniae. Treatment with ceftazidime-avibactam resulted in clinical improvement and microbiological eradication after 10 days .
  • Case Study: Complicated Intra-Abdominal Infection
    • A 50-year-old male underwent surgery for appendicitis complicated by peritonitis due to ESBL-producing bacteria. The use of avibactam combined with metronidazole led to successful resolution of infection and avoidance of further surgical intervention .

Comparison with Similar Compounds

Comparison with Similar β-Lactamase Inhibitors

Structural and Mechanistic Differences

Compound Core Structure Inhibition Mechanism Spectrum Sodium Salt Solubility
Avibactam Diazabicyclooctane Reversible Class A, C High (optimized for IV use)
Clavulanic Acid β-Lactam + clavam Irreversible Class A Moderate
Tazobactam β-Lactam + triazolyl Irreversible Class A, limited Class C High (used with piperacillin)
Relebactam Diazabicyclooctane Reversible Class A, C High (used with imipenem)
Key Insights:
  • Structural Innovation: Avibactam’s non-β-lactam scaffold avoids hydrolysis by serine β-lactamases, unlike clavulanic acid or tazobactam .
  • Reversibility : Unlike irreversible inhibitors (e.g., clavulanic acid), avibactam’s recyclable mechanism reduces the risk of enzyme saturation and resistance .
  • Spectrum: Avibactam and relebactam (both diazabicyclooctanes) exhibit broader coverage than tazobactam, but none inhibit metallo-β-lactamases (e.g., NDM-1) .

Pharmacokinetic and Clinical Comparisons

Parameter Avibactam + Ceftazidime Tazobactam + Piperacillin Clavulanic Acid + Amoxicillin
Half-life (h) ~2.7 (avibactam) ~0.7 (tazobactam) ~1 (clavulanic acid)
Protein Binding 8% (avibactam) 20–30% (tazobactam) 25% (clavulanic acid)
FDA Approval 2015 1993 1984
Resistance Coverage KPC, ESBL, AmpC ESBL, limited AmpC ESBL
Clinical Advantages of Avibactam:
  • Extended Activity : Effective against Klebsiella pneumoniae carbapenemase (KPC)-producing Enterobacteriaceae, a gap in older inhibitors .
  • Dosing Efficiency : Longer half-life allows less frequent dosing compared to tazobactam .

Research and Market Trends

  • Global Demand : The ceftazidime/avibactam market is projected to grow at 6.8% CAGR (2023–2030), driven by rising carbapenem-resistant infections .
  • Limitations : Inactivity against metallo-β-lactamases necessitates combination therapies (e.g., with aztreonam) .

Preparation Methods

Hydroxy Acid Sodium Salt Crystallization Method

The method described in CN115124529A employs sodium 2-hydroxypropionate or sodium 3-hydroxybutyrate as exchange agents to convert avibactam quaternary ammonium salts into the sodium form. The process involves dissolving the quaternary ammonium salt in ethanol or isopropanol at 10–70°C, followed by dropwise addition of the hydroxy acid sodium salt. Cooling to 20–30°C induces crystallization, yielding avibactam sodium in its pure B crystal form with >99% purity. Key advantages include:

  • Safety : Sodium 2-hydroxypropionate (derived from lactic acid) and sodium 3-hydroxybutyrate are endogenous to humans, eliminating toxicity concerns associated with traditional agents like sodium 2-ethylhexanoate.

  • Efficiency : Crystallization completes within 1–4 hours without requiring seed crystals, achieving yields comparable to multi-step processes (85–92%).

Multi-Step Synthesis from 5-Hydroxy-2-Pyridine Ethyl Formate

CN108239089B outlines an 11-step route starting from 5-hydroxy-2-pyridine ethyl formate. Critical stages include:

  • Reduction hydrogenation to form cis-piperidine esters.

  • Enzymatic resolution using Novozym CALB lipase to isolate the (2S,5S)-stereoisomer with >99% enantiomeric excess.

  • Sulfation and cation exchange with sodium isooctanoate to yield the final sodium salt.
    This method reduces production costs by 40% compared to prior routes by avoiding expensive Boc-protected intermediates and high-toxicity reagents.

Comparative Analysis of Preparation Methods

ParameterHydroxy Acid Method11-Step SynthesisCommercial Route
Steps 1115
Yield 85–92%68%35% (overall)
Key Solvent EthanolAcetonitrileMethanol/IPA
Crystallization Time 1–4 hoursN/A12–24 hours
Safety Low toxicityModerateHigh

Critical Process Parameters and Optimization

Temperature Control and Crystal Form Stability

Avibactam sodium exists in multiple polymorphs, with the B form being pharmaceutically preferred. The hydroxy acid method stabilizes the B form at 40–60°C, whereas temperatures below 40°C yield mixed polymorphs. In contrast, the commercial route uses methanol/isopropanol mixtures to isolate the pure trans isomer.

Solvent Impact on Purity

Ethanol and isopropanol produce superior particle morphology, enhancing flowability for tablet formulation. Acetonitrile in the 11-step synthesis minimizes byproducts during nucleophilic substitution but requires stringent drying to meet ICH residual solvent limits.

Enzymatic Resolution Efficiency

Novozym CALB lipase achieves 99% ee in resolving racemic 5-hydroxy-2-ethyl piperidine carboxylate, critical for ensuring the (2S,5S) configuration. This step replaces hazardous chiral auxiliaries, aligning with green chemistry principles .

Q & A

Q. How is (2S,5S)-Avibactam Sodium Salt synthesized in laboratory settings?

Methodological Answer: The synthesis involves stereoselective routes to achieve the (2S,5S) configuration. Key steps include:

  • Ring closure reactions to form the bicyclic β-lactamase inhibitor core.
  • Stereochemical control via chiral catalysts or enantioselective crystallization.
  • Sodium salt formation through sulfation and neutralization.
    Characterization requires NMR (¹H/¹³C) to confirm stereochemistry, HPLC for purity (>95%), and mass spectrometry (MS) to verify molecular weight (287.23 g/mol) .

Q. What analytical techniques are used to confirm the stereochemical purity of this compound?

Methodological Answer:

  • Chiral HPLC with polar stationary phases to resolve enantiomers.
  • X-ray crystallography for absolute configuration confirmation.
  • Circular dichroism (CD) to compare optical activity against reference standards.
  • Ion chromatography to quantify sodium content and ensure stoichiometric consistency .

Q. How do researchers address solubility challenges in in vitro assays with this compound?

Methodological Answer:

  • Pre-solubilization in distilled water (up to 50 mg/mL) followed by dilution in assay buffers.
  • Dynamic light scattering (DLS) to monitor aggregation in aqueous solutions.
  • Stability testing under physiological pH (6.5–7.5) and temperature (37°C) to prevent hydrolysis .

Advanced Research Questions

Q. How do researchers design experiments to assess the impact of this compound on β-lactamase enzyme kinetics?

Methodological Answer:

  • Enzyme inhibition assays using purified β-lactamases (e.g., TEM-1, KPC-2) with nitrocefin as a chromogenic substrate.
  • IC₅₀ determination via dose-response curves under steady-state conditions.
  • Pre-steady-state kinetics (stopped-flow methods) to measure binding/unbinding rates.
  • Molecular docking simulations to correlate structural modifications with inhibitory efficacy .

Q. What methodologies are used to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in in vivo models?

Methodological Answer:

  • Murine infection models (e.g., neutropenic thigh) with human-simulated dosing regimens.
  • Plasma/tissue sampling via LC-MS/MS to measure drug concentrations.
  • PK/PD index analysis (e.g., %T > MIC, AUC/MIC) using nonlinear regression.
  • Mechanistic modeling to predict efficacy against multidrug-resistant pathogens .

Q. How can contradictory data on β-lactamase inhibition spectra be resolved when using this compound?

Methodological Answer:

  • Standardize assay conditions (e.g., enzyme concentration, substrate type) to minimize variability.
  • Cross-validate results using isogenic bacterial strains expressing single β-lactamases.
  • Meta-analysis of published IC₅₀ values with subgroup stratification by enzyme class (e.g., Class A vs. C) .

Q. What strategies are employed to investigate the emergence of resistance to β-lactam/β-lactamase inhibitor combinations containing this compound?

Methodological Answer:

  • Serial passage experiments under subinhibitory drug concentrations to select resistant mutants.
  • Whole-genome sequencing to identify mutations in β-lactamase or penicillin-binding proteins (PBPs).
  • Fitness cost analysis via growth curves in drug-free media.
  • Structural biology (cryo-EM/X-ray) to study inhibitor-enzyme binding alterations .

Q. How is the stability of this compound evaluated under various storage conditions for long-term studies?

Methodological Answer:

  • Forced degradation studies under heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
  • Stability-indicating HPLC to monitor degradation products (e.g., ring-opened derivatives).
  • Lyophilization trials with cryoprotectants (e.g., trehalose) for −20°C storage .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response relationships in combination therapy studies?

Methodological Answer:

  • Bliss independence or Loewe additivity models to assess synergy/antagonism.
  • Fractional inhibitory concentration index (FICI) calculations with 95% confidence intervals.
  • Bootstrap resampling to account for replicate variability .

Q. How should researchers validate in silico predictions of this compound’s efficacy against novel β-lactamases?

Methodological Answer:

  • Comparative molecular dynamics simulations to assess binding free energy (ΔG).
  • Enzymatic assays with recombinant β-lactamases cloned into E. coli expression systems.
  • Correlation analysis between computational docking scores and experimental IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.